1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide
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Description
1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O3S2 and its molecular weight is 470.57. The purity is usually 95%.
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Biological Activity
1-(3-((2,5-Dimethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl)piperidine-4-carboxamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on various research findings.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,5-dimethylphenylsulfonyl derivatives with thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine intermediates. The synthesis typically employs standard organic reactions such as nucleophilic substitution and condensation reactions to yield the final product in moderate to high yields.
Anticancer Activity
Research indicates that derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, studies have shown that related compounds demonstrate potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific signaling pathways critical for cancer cell proliferation and survival.
Table 1: Anticancer Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (Breast) | 0.74 | WNT/β-catenin pathway inhibition |
Compound B | HCT116 (Colon) | 0.49 | Apoptosis induction |
Compound C | A549 (Lung) | 29.0 | Cell cycle arrest |
Serotonin Receptor Affinity
The compound has been evaluated for its binding affinity to serotonin receptors, particularly the 5-HT6 receptor. It has been reported that related compounds show selective antagonism towards this receptor subtype, which is implicated in various neurological disorders.
Table 2: Binding Affinity to 5-HT6 Receptor
Compound Name | Ki (nM) | Functional Assay IC50 (nM) |
---|---|---|
3-(Phenylsulfonyl) | 1.7 | 29.0 |
1-(Dimethylphenyl) | TBD | TBD |
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Study on Antitumor Efficacy : A study demonstrated that a related thieno-triazole derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction. The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways.
- Neuropharmacological Assessment : Another investigation focused on the neuropharmacological effects of similar compounds on animal models exhibiting anxiety-like behavior. The results indicated a dose-dependent reduction in anxiety levels correlated with serotonin receptor modulation.
Properties
IUPAC Name |
1-[10-(2,5-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O3S2/c1-12-3-4-13(2)16(11-12)32(29,30)21-20-23-19(26-8-5-14(6-9-26)18(22)28)17-15(7-10-31-17)27(20)25-24-21/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H2,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUVWPQVFSIONCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N6O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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